5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione is an organic compound with the molecular formula C({11})H({16})O(_{2}). It is characterized by a cyclohexane ring substituted with two methyl groups at the 5-position and a prop-2-enyl group at the 2-position, along with two keto groups at the 1 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the necessary substituents.
Oxidation: The formation of the keto groups at the 1 and 3 positions is typically achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The prop-2-enyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Produces alcohols or other reduced forms of the compound.
Substitution: Results in various substituted cyclohexane derivatives.
Scientific Research Applications
5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-propylcyclohexane-1,3-dione: Similar structure but with a propyl group instead of a prop-2-enyl group.
5,5-Dimethyl-2-ethylcyclohexane-1,3-dione: Contains an ethyl group at the 2-position.
5,5-Dimethyl-2-methylcyclohexane-1,3-dione: Features a methyl group at the 2-position.
Uniqueness
5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione is unique due to the presence of the prop-2-enyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h4,8H,1,5-7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNZTGPJWZBPOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311403 |
Source
|
Record name | 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-02-8 |
Source
|
Record name | NSC242995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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